Cas no 4943-86-6 (2-Amino-N-(4-chlorophenyl)benzamide)

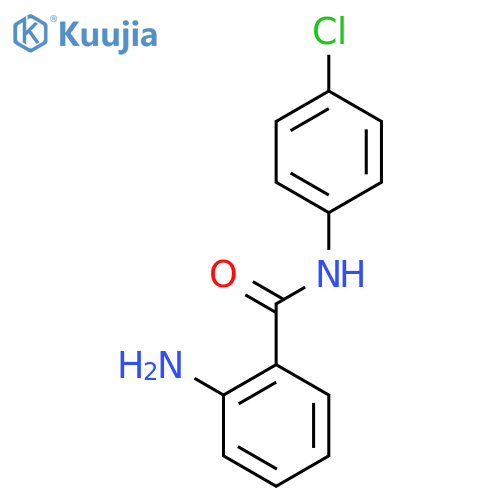

4943-86-6 structure

商品名:2-Amino-N-(4-chlorophenyl)benzamide

2-Amino-N-(4-chlorophenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,2-amino-N-(4-chlorophenyl)-

- 2-Amino-N-(4-chlorophenyl)benzamide

- 2-AMINO-N-(4-CHLORO-PHENYL)-BENZAMIDE

- antranil 4-chloroanilide

- AMY15445

- HMS543F03

- SCHEMBL1961988

- SY019340

- AQ-360/13039181

- Z56040706

- Maybridge1_000641

- DTXSID10350003

- AKOS000115417

- CHEMBL407375

- (2-AMINOPHENYL)-N-(4-CHLOROPHENYL)FORMAMIDE

- CS-0067662

- CCG-274018

- MS-6488

- CP-74006

- MFCD00170586

- N-(4-chlorophenyl)-2-aminobenzamide

- CP 74006

- FT-0727577

- EN300-02324

- Benzamide, 2-amino-N-(4-chlorophenyl)-

- CP74006

- 4943-86-6

- Oprea1_692431

- STK723026

- HY-118639

- DA-19055

- ALBB-026054

-

- MDL: MFCD00170586

- インチ: InChI=1S/C13H11ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)

- InChIKey: RHCJFZKQYODIDI-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1)N)C(=O)NC2=CC=C(C=C2)Cl

計算された属性

- せいみつぶんしりょう: 246.05600

- どういたいしつりょう: 246.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- PSA: 55.12000

- LogP: 3.82870

2-Amino-N-(4-chlorophenyl)benzamide セキュリティ情報

2-Amino-N-(4-chlorophenyl)benzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Amino-N-(4-chlorophenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY019340-0.25g |

2-Amino-N-(4-chlorophenyl)benzamide |

4943-86-6 | >97% | 0.25g |

¥387.33 | 2024-07-10 | |

| Alichem | A019112482-5g |

2-Amino-N-(4-chlorophenyl)benzamide |

4943-86-6 | 95% | 5g |

$378.42 | 2023-09-01 | |

| Alichem | A019112482-25g |

2-Amino-N-(4-chlorophenyl)benzamide |

4943-86-6 | 95% | 25g |

$1035.30 | 2023-09-01 | |

| abcr | AB160568-1 g |

(2-Aminophenyl)-N-(4-chlorophenyl)formamide |

4943-86-6 | 1g |

€132.50 | 2022-09-01 | ||

| eNovation Chemicals LLC | D955489-5g |

2-Amino-N-(4-chlorophenyl)benzamide |

4943-86-6 | 95+% | 5g |

$155 | 2024-06-07 | |

| eNovation Chemicals LLC | D631496-1g |

2-Amino-N-(4-chlorophenyl)benzamide |

4943-86-6 | 97% | 1g |

$320 | 2024-06-05 | |

| abcr | AB160568-10 g |

(2-Aminophenyl)-N-(4-chlorophenyl)formamide |

4943-86-6 | 10g |

€325.00 | 2022-09-01 | ||

| TRC | A576948-50mg |

2-Amino-N-(4-chlorophenyl)benzamide |

4943-86-6 | 50mg |

$ 65.00 | 2022-06-08 | ||

| eNovation Chemicals LLC | D911710-1g |

2-Amino-N-(4-chlorophenyl)benzamide |

4943-86-6 | >97% | 1g |

$135 | 2024-07-20 | |

| TRC | A576948-250mg |

2-Amino-N-(4-chlorophenyl)benzamide |

4943-86-6 | 250mg |

$ 95.00 | 2022-06-08 |

2-Amino-N-(4-chlorophenyl)benzamide 関連文献

-

Rochelle McGrory,Réka J. Faggyas,Andrew Sutherland Org. Biomol. Chem. 2021 19 6127

4943-86-6 (2-Amino-N-(4-chlorophenyl)benzamide) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4943-86-6)2-Amino-N-(4-chlorophenyl)benzamide

清らかである:99%/99%

はかる:5g/10g

価格 ($):172.0/193.0